2-(Benzyloxy)-1-ethynyl-3-isobutoxybenzene
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Overview
Description
2-(Benzyloxy)-1-ethynyl-3-isobutoxybenzene is an organic compound that features a benzene ring substituted with benzyloxy, ethynyl, and isobutoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-ethynyl-3-isobutoxybenzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-1-ethynyl-3-isobutoxybenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the ethynyl group can produce ethylbenzene derivatives.
Scientific Research Applications
2-(Benzyloxy)-1-ethynyl-3-isobutoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-ethynyl-3-isobutoxybenzene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways by binding to active sites or altering protein conformation. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
- 2-(Benzyloxy)-1-methylbenzene
- 2-(Benzyloxy)-1-ethynylbenzene
- 3-(Benzyloxy)-1-ethynylbenzene
Comparison: 2-(Benzyloxy)-1-ethynyl-3-isobutoxybenzene is unique due to the presence of both ethynyl and isobutoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
1-ethynyl-3-(2-methylpropoxy)-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-4-17-11-8-12-18(20-13-15(2)3)19(17)21-14-16-9-6-5-7-10-16/h1,5-12,15H,13-14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFFFFZLUXEHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1OCC2=CC=CC=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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